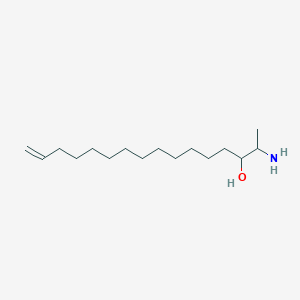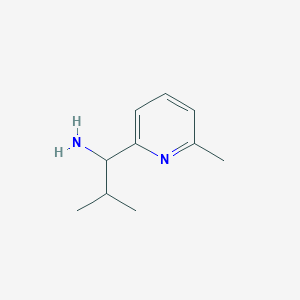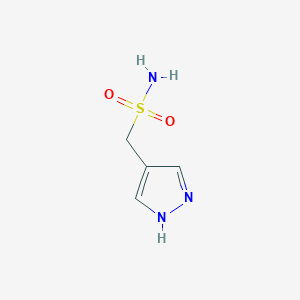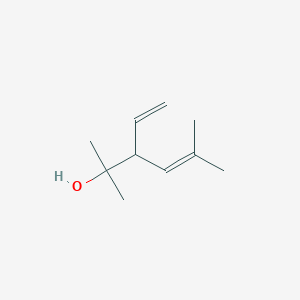![molecular formula C8H8N2S B12104716 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina un anillo de tiofeno y un anillo de piridina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina generalmente implica la ciclación de precursores apropiados. Un método común involucra la polimerización de 2-tiofenoetilamina y formaldehído para formar N-(2-tiofenoetil)metilamina, que luego se cicla en presencia de etanol y cloruro de hidrógeno para producir el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de gases inertes como nitrógeno o argón durante el almacenamiento y la manipulación es crucial para mantener la estabilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en derivados más saturados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en condiciones controladas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto .
Aplicaciones Científicas De Investigación
2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Sirve como intermedio en la síntesis de agentes farmacéuticos, como medicamentos antitrombóticos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a efectos terapéuticos. Las vías exactas dependen de la aplicación específica y las modificaciones realizadas al compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Prasugrel: Un profármaco de tienopiridina con actividad antiplaquetaria.
Ticlopidina: Otro derivado de tienopiridina utilizado como agente antiplaquetario.
Singularidad
2-Ciano-4,5,6,7-tetrahidrotieno[3,2-c]piridina es único debido a su estructura de anillo fusionado específica, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2 |
Clave InChI |
WNLIKVFSYPJDJI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1SC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)



![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)



